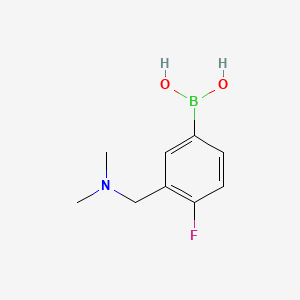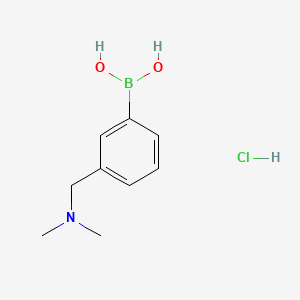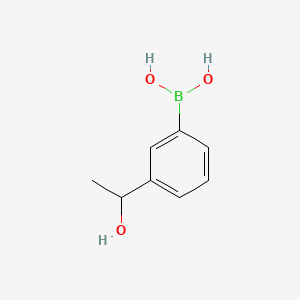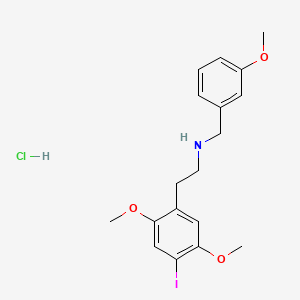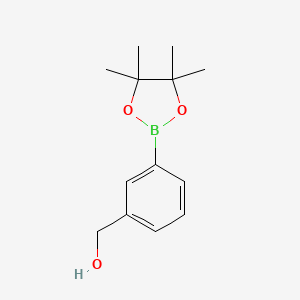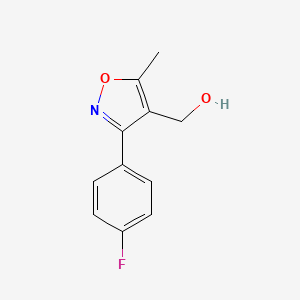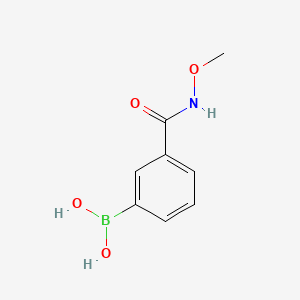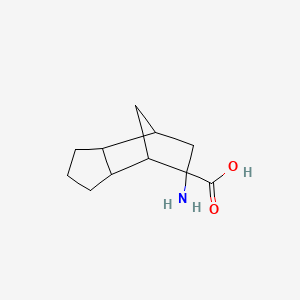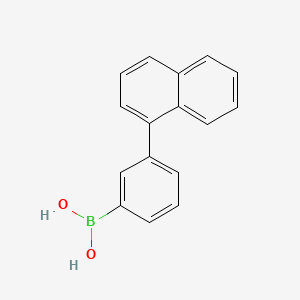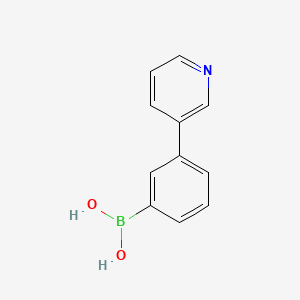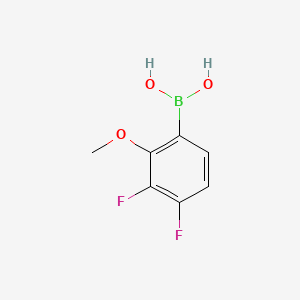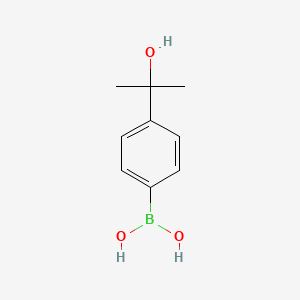
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 g/mol . The compound is also known by several synonyms, including 886593-45-9 and 4-(2-Hydroxy-2-propanyl)phenylboronic Acid .
Molecular Structure Analysis
The compound has a rotatable bond count of 2, and it has 3 hydrogen bond donors and acceptors . The exact mass and monoisotopic mass of the compound are 180.0957744 g/mol . The topological polar surface area of the compound is 60.7 Ų .
Physical And Chemical Properties Analysis
“(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 180.01 g/mol, and its exact mass and monoisotopic mass are 180.0957744 g/mol . The compound has a topological polar surface area of 60.7 Ų .
Wissenschaftliche Forschungsanwendungen
Multifunctional Compound Synthesis
A study focused on creating multifunctional compounds by incorporating an aminophosphonic acid group into a boronic acid, leading to potential applications in medicine, agriculture, and industrial chemistry. Such compounds act as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).
Optical Modulation in Nanotechnology
Another study utilized phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition. This demonstrates the compound's role in creating selective, responsive materials that might be applied in biosensing and nanotechnology (B. Mu et al., 2012).
Protecting Group for Boronic Acids
In synthetic chemistry, a novel boronic acid protecting group, MPMP-diol, was developed, allowing for protection and deprotection under mild conditions. This innovation aids in the synthesis of boronic acid-based compounds with high precision and efficiency (Jun Yan et al., 2005).
Sugar Binding for Biochemical Applications
A new class of carbohydrate-binding boronic acids demonstrated improved solubility and capability to complex with glycopyranosides under physiological conditions. This could lead to advancements in the selective recognition of cell-surface glycoconjugates, relevant in biomedical research and diagnostics (Meenakshi Dowlut & D. Hall, 2006).
Boronic Acid Catalysis
The concept of boronic acid catalysis (BAC) opens new avenues in organic synthesis, enabling mild and selective reaction conditions. Boronic acids can activate hydroxy groups for various transformations, including amide formation from carboxylic acids and amines, showcasing their versatility beyond being reagents in transition metal-catalyzed processes (D. Hall, 2019).
Biological Activity and Applications
A study on a novel boronic ester compound derived from phenyl boronic acid and quercetin highlighted its antioxidant, antibacterial, anti-enzyme, and anticancer activities. This compound's high biological activity suggests potential uses in the pharmaceutical, cosmetic, and food industries (H. Temel et al., 2022).
Eigenschaften
IUPAC Name |
[4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIDNFWCDMXMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717192 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | |
CAS RN |
886593-45-9 |
Source


|
| Record name | [4-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886593-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

